5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine
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Description
“5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C11H7ClN4S2 . It has an average mass of 294.783 Da and a monoisotopic mass of 293.980072 Da . This compound is used in scientific research and exhibits unique properties, making it valuable for various applications such as drug discovery, molecular biology, and material science.
Molecular Structure Analysis
The molecular structure of “5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine” consists of a thiadiazole ring attached to a quinoline ring via a sulfur atom . The quinoline ring contains a chlorine atom at the 7th position .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 544.5±53.0 °C at 760 mmHg, and a flash point of 283.1±30.9 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 118 Å2 .Scientific Research Applications
Antimalarial Activity
This compound has been synthesized and evaluated for its antimalarial activity . It has shown potential as an inhibitor of β-hematin formation, which is a crucial process in the lifecycle of the malaria parasite .
Anticancer Activity
The compound has also been tested for its anticancer activity . It’s part of a class of compounds known as [(7-Chloroquinolin-4-yl)amino]chalcones, which have shown promise as potential anticancer agents .
Antibiotic Activity
Quinoxaline derivatives, which this compound is a part of, are used as antibiotics . Drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox contain quinoxaline and are currently in the market .
Anticonvulsant Activity
Quinoxaline derivatives have also been studied for their anticonvulsant activity . This makes them potential candidates for the treatment of conditions like epilepsy .
Anti-Tuberculosis Activity
The compound’s family, quinoxaline, has shown anti-tuberculosis activity . This suggests that it could be useful in the development of new treatments for tuberculosis .
Anti-Inflammatory Activity
Quinoxaline derivatives have been studied for their anti-inflammatory activity . This could make them useful in the treatment of various inflammatory diseases .
properties
IUPAC Name |
5-(7-chloroquinolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4S2/c12-6-1-2-7-8(5-6)14-4-3-9(7)17-11-16-15-10(13)18-11/h1-5H,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAMBLCUEJIZAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SC3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369448 |
Source
|
Record name | 5-[(7-Chloroquinolin-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175204-98-5 |
Source
|
Record name | 5-[(7-Chloroquinolin-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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